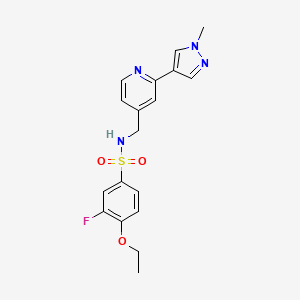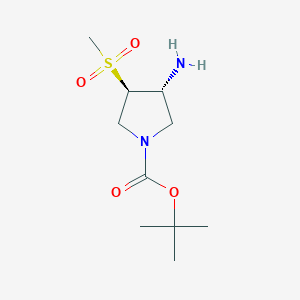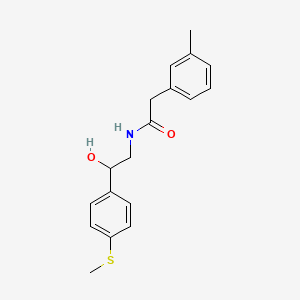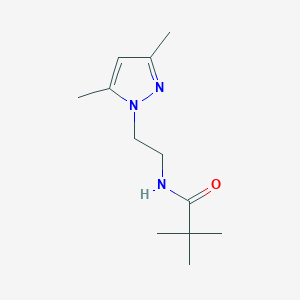
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
Researchers have developed new sulfonamide derivatives, including compounds structurally related to the specified chemical, exploring their synthesis and evaluating bioactivities such as antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the versatility of sulfonamides in drug development, highlighting their potential in designing new therapeutic agents.
- A study highlighted the synthesis of new sulfonamide derivatives, focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, essential for further anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Applications
The antimicrobial potential of benzenesulfonamide derivatives has been a subject of research, with studies indicating their effectiveness against various bacterial and fungal pathogens. This showcases the chemical's role in developing new antimicrobial agents to combat resistance.
- Research into the antimicrobial activity of sulfonamide derivatives revealed promising antibacterial and antifungal potencies, suggesting further development and optimization could yield potent antimicrobials (Abbas et al., 2017).
Cancer Therapy and Photodynamic Therapy (PDT)
The application of sulfonamide derivatives in cancer therapy, particularly through photodynamic therapy (PDT), has been investigated, revealing compounds that exhibit significant cytotoxicity against cancer cells and potential as photosensitizers in PDT.
- A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs) by sulfonamide derivatives has therapeutic implications, including anti-inflammatory and diuretic effects, further emphasizing the compound's significance in designing enzyme inhibitors.
- In the context of COX-2 inhibition, a series of 1,5-diarylpyrazoles with a benzenesulfonamide moiety was synthesized, showing selectivity and potency for COX-2 inhibition, indicative of their potential as anti-inflammatory agents (Pal et al., 2003).
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-10-13-6-7-20-17(8-13)14-11-21-23(2)12-14/h4-9,11-12,22H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMTOOEZSFJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)




![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)



![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
